molecular formula C7H7BrO3S B6590363 Methyl 4-bromo-5-methoxythiophene-2-carboxylate CAS No. 1047630-22-7

Methyl 4-bromo-5-methoxythiophene-2-carboxylate

Cat. No. B6590363
CAS RN: 1047630-22-7
M. Wt: 251.10 g/mol
InChI Key: VFOLKSVJLPJEAA-UHFFFAOYSA-N
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Description

Methyl 4-bromo-5-methoxythiophene-2-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a heterocyclic organic compound with a molecular formula of C8H7BrO3S and a molar mass of 267.1 g/mol.

Scientific Research Applications

Suzuki–Miyaura Coupling

“Methyl 4-bromo-5-methoxythiophene-2-carboxylate” can be used in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is arguably the most widely-applied transition metal catalysed carbon–carbon bond forming reaction to date . Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Therapeutic Applications

Thiophene and its substituted derivatives, including “Methyl 4-bromo-5-methoxythiophene-2-carboxylate”, have been reported to possess a wide range of therapeutic properties . These include anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer properties .

Material Science Applications

Thiophene derivatives are also used in the fabrication of light-emitting diodes in material science . This makes “Methyl 4-bromo-5-methoxythiophene-2-carboxylate” a potential candidate for use in the development of new materials for electronic devices .

Corrosion Inhibitors

Thiophene derivatives have been proven to be effective inhibitors of corrosion of metals . This suggests that “Methyl 4-bromo-5-methoxythiophene-2-carboxylate” could potentially be used in the development of new corrosion inhibitors .

Drug Design and Discovery

“Methyl 4-bromo-5-methoxythiophene-2-carboxylate”, as a thiophene derivative, can be used in the design and discovery of new drug molecules . Thiophene is considered to be a structural alert in medicinal chemistry, and it has made an indispensable anchor for medicinal chemists to produce combinatorial library and carry out exhaustive efforts in the search of lead molecules .

Commercially Available Drugs

Several commercially available drugs such as Tipepidine, Tiquizium Bromides, Timepidium Bromide, Dorzolamide, Tioconazole, Citizolam, Sertaconazole Nitrate and Benocyclidine also contain thiophene nucleus . This suggests that “Methyl 4-bromo-5-methoxythiophene-2-carboxylate” could potentially be used in the synthesis of new drugs .

properties

IUPAC Name

methyl 4-bromo-5-methoxythiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrO3S/c1-10-6(9)5-3-4(8)7(11-2)12-5/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFOLKSVJLPJEAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(S1)C(=O)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-bromo-5-methoxythiophene-2-carboxylate

Synthesis routes and methods

Procedure details

NBS (903 mg, 5.07 mmol) was added in portions to a 5 mL sealed tube reactor containing methyl 5-(methyloxy)-2-thiophenecarboxylate (0.73 g, 4.23 mmol) in N,N-Dimethylformamide (DMF) (20 mL) at room temperature and the reaction stirred for 1 hour. Additional NBS (249 mg) was added and after 1 h at room temperature the product was partitioned between CHCl3 and H2O. The organic layer was dried with Na2SO4, adsorbed onto silica and purified via column chromatography (0-25% EtOAc/Hexanes) affording the title compound (825 mg, 3.19 mmol, 75%): LC-MS (ES) m/z=252 (M+H)+.
Name
Quantity
903 mg
Type
reactant
Reaction Step One
Quantity
0.73 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
249 mg
Type
reactant
Reaction Step Three
Yield
75%

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